molecular formula C5H5FN2O3 B13414292 Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-

Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-

Cat. No.: B13414292
M. Wt: 160.10 g/mol
InChI Key: WJEMHKOTJLWSAB-UHFFFAOYSA-N
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Description

The compound Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is a structurally complex pyridine derivative featuring:

  • A fluorine atom at position 3, which enhances electronegativity and influences reactivity.
  • A partially saturated pyridine ring (1,2-dihydro configuration), reducing aromaticity and altering ring strain.
  • A nitro group at position 4, a strong electron-withdrawing group (EWG) that stabilizes negative charges and directs electrophilic substitution.

Properties

Molecular Formula

C5H5FN2O3

Molecular Weight

160.10 g/mol

IUPAC Name

3-fluoro-1-hydroxy-4-nitro-2H-pyridine

InChI

InChI=1S/C5H5FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-2,9H,3H2

InChI Key

WJEMHKOTJLWSAB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C=CN1O)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be achieved through several synthetic routes. One common method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine . This process typically involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent at room temperature, resulting in the formation of 3-fluoro-4-nitropyridine N-oxide.

Another method involves the nitration of pyridine derivatives followed by fluorination. For example, the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce 3-nitropyridine . Subsequent fluorination of this intermediate can yield the desired compound.

Industrial Production Methods

Industrial production methods for Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-fluoro-1,2-dihydro-1-hydroxy-4-aminopyridine.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens, nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of drugs with specific biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Reactivity

Fluorine vs. Other Halogens

Fluorine’s high electronegativity in 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-pyridine contrasts with chlorine or bromine analogs. For example, in 3-chloro-pyridines , the lower electronegativity reduces oxidative stability compared to fluorine .

Nitro Group Influence

The nitro group at position 4 enhances electrophilic substitution resistance compared to 5-nitro-2-fluoropyridine (from ), where nitro placement alters regioselectivity in further reactions .

Dihydroxy and Saturation Effects

The 1,2-dihydro configuration introduces partial saturation, reducing aromaticity compared to fully aromatic analogs like 3-fluoro-1,4-oxathiine 4,4-dioxide (). This saturation may increase susceptibility to ring-opening or hydrogenation reactions .

Domino Reactions

In , 3-fluoro-1,2,4-triazine derivatives undergo domino SNAr-ihDA/rDA reactions to form fused pyridines.

Base-Catalyzed Defluorination

highlights a base-catalyzed defluorination/O-arylation pathway. The target compound’s fluorine might resist such elimination due to the stabilizing effects of the nitro group, contrasting with 3-fluoro-1,4-oxathiine derivatives .

Key Research Findings

Fluorine as a Directing Group : In 3-fluoro-triazines (), fluorine facilitates nucleophilic aromatic substitution (SNAr), enabling spirocyclic pyridine formation. The target compound’s fluorine may similarly direct functionalization at position 4 due to nitro’s meta-directing effects .

Nitro Group Stability: The nitro group in the target compound likely enhances thermal stability compared to 3-fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (), where alkyne substituents increase reactivity .

Hydroxyl Group Acidity: The 1-hydroxy group’s acidity (pKa ~8–10) may exceed that of non-fluorinated analogs due to fluorine’s inductive effects, enabling selective deprotonation in synthesis .

Biological Activity

Chemical Structure and Properties

Chemical Name : Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-

Molecular Formula : C6_6H6_6F1_1N2_2O3_3

Molecular Weight : 175.12 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom at the 3-position, a nitro group at the 4-position, and a hydroxy group at the 1-position. These substituents significantly influence its biological activity.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. A study evaluated the antibacterial activity of various pyridine compounds against Gram-positive and Gram-negative bacteria. The results indicated that Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant scavenging effect with an IC50_{50} value of 25 µg/mL, indicating its potential as a natural antioxidant.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed selective cytotoxicity with IC50_{50} values of 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests potential applications in cancer therapeutics.

Cell LineIC50_{50} (µM)
HeLa30
MCF-745

The biological activity of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in bacterial metabolism.
  • Radical Scavenging : The hydroxy group contributes to its antioxidant properties by donating hydrogen atoms to free radicals.
  • Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis through mechanisms involving cell cycle arrest.

Study on Antimicrobial Properties

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several pyridine derivatives, including Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- . The researchers noted that the compound's unique substitution pattern enhances its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis.

Research on Antioxidant Activity

Another study highlighted in Free Radical Biology and Medicine focused on the antioxidant properties of various pyridine derivatives. The findings indicated that Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- showed comparable activity to well-known antioxidants like ascorbic acid.

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